Netoglitazone

Catalog No.
S537039
CAS No.
161600-01-7
M.F
C21H16FNO3S
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netoglitazone

CAS Number

161600-01-7

Product Name

Netoglitazone

IUPAC Name

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H16FNO3S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25)

InChI Key

PKWDZWYVIHVNKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-((6-((2-fluorophenyl)methoxy)-2-naphthalenyl)methyl)-2,4-thiazolidinedione, MCC 555, MCC-555, netoglitazone, RWJ-241947, RWJ241947

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F

Description

The exact mass of the compound Netoglitazone is 381.0835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Bone and Fat Research

Specific Scientific Field: This research falls under the field of Endocrinology and Metabolic Research .

Summary of the Application: Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat . It has been used to investigate the effect of a low-dose pioglitazone regimen on bone mineral density and bone formation-resorption markers .

Methods of Application: In the experiment, Wistar rats were divided into 4 groups: non-diabetic controls, control rats receiving pioglitazone (3 mg/kg), streptozocin-treated diabetic rats (50 mg/kg), diabetic rats treated with pioglitazone (3 mg/kg). The duration of the experiment was 8 weeks .

Results or Outcomes: Diabetes in rats was associated with weight loss, increased urinary calcium excretion, and reduced plasma osteocalcin levels

Application in Adipogenesis Research

Specific Scientific Field: This research is in the field of Cell Biology and Adipogenesis .

Summary of the Application: Netoglitazone has been used to study the morphological changes and peroxisome proliferator-activated receptor gamma (PPAR-γ) gene expression in 3T3-L1 differentiation .

Methods of Application: In this study, troglitazone, a hypoglycemic agent was added to adipogenic induction media and observed in order to determine the morphological changes and PPAR-γ gene expression in 3T3-L1 differentiation .

Results or Outcomes: Based on Oil Red O Staining, adipogenic induction with or without troglitazone changed the 3T3-L1 pre-adipocytes into mature round fat cells characterized by red droplet lipids .

Application in Diabetes Research

Specific Scientific Field: This research is in the field of Endocrinology and Diabetes Research .

Summary of the Application: Netoglitazone is a thiazolidinedione, which acts as either a full or partial PPAR-gamma agonist, or antagonist, in a cell type specific manner . It has been used to investigate the effect of a low-dose pioglitazone regimen on blood glucose levels .

Application in Arthritis Research

Specific Scientific Field: This research is in the field of Rheumatology .

Summary of the Application: Thiazolidinediones (TZDs), a group of diabetes medications including Netoglitazone, are currently being investigated for anti-arthritis effectiveness .

Methods of Application: The criteria of eligibility were studies with the diagnosis of arthritis and pioglitazone .

Results or Outcomes: The potential use of pioglitazone in the treatment of temporomandibular joint (TMJ) arthritis is being evaluated .

Application in Obesity Research

Specific Scientific Field: This research is in the field of Endocrinology and Obesity Research .

Summary of the Application: Netoglitazone is a member of a new class of PPAR-gamma ligands with distinct anti-diabetic, anti-osteoblastic, and pro-adipocytic activities in vivo . It has been used to investigate the obesity-induced phosphorylation of serine 273 (S273) in the absence of classical agonism, to derive insulin-sensitizing efficacy with improved therapeutic index .

Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures, and in vivo in C57BL/6 mice .

Results or Outcomes: In contrast to the observed in vitro effects, netoglitazone in vivo effectively induced marrow adipocyte formation and induced changes in the weights of extramedullary fat depots .

Application in Mesenchymal Cell Differentiation Research

Specific Scientific Field: This research is in the field of Cell Biology and Mesenchymal Cell Differentiation Research .

Summary of the Application: Netoglitazone has been used to study the differentiation of marrow mesenchymal cells under the control of PPAR-gamma2 .

Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures .

Results or Outcomes: In vitro, netoglitazone induced adipocyte and inhibited osteoblast formation in a PPAR-gamma2-dependent manner; however, it was 100-fold less effective than rosiglitazone .

Netoglitazone is a member of the thiazolidinedione class of compounds, specifically designed as a selective ligand for the peroxisome proliferator-activated receptor gamma (PPAR-gamma). It is also referred to by its developmental names, MCC-555 and RWJ-241947. This compound exhibits unique pharmacological properties, acting as both a full and partial agonist or antagonist depending on the specific cellular context. Netoglitazone is primarily recognized for its anti-diabetic, anti-osteoblastic, and pro-adipocytic activities, making it a significant focus in diabetes research and treatment .

Netoglitazone functions through various biochemical pathways, primarily involving the modulation of PPAR-gamma activity. As a PPAR-gamma ligand, it influences the transcription of genes related to glucose and lipid metabolism. The compound's mechanism includes:

  • Activation of PPAR-gamma: This leads to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.
  • Regulation of adipocyte differentiation: Netoglitazone promotes the formation of adipocytes while inhibiting osteoblast differentiation in bone marrow cultures .

The compound's interaction with other metabolic pathways can lead to alterations in lipid profiles and insulin signaling cascades.

Netoglitazone exhibits distinct biological activities that contribute to its therapeutic potential:

  • Anti-diabetic effects: It has been shown to reduce blood glucose levels significantly, outperforming some existing treatments in rodent models of type 2 diabetes .
  • Pro-adipocytic activity: While promoting fat cell formation, it does so with lower efficacy compared to other thiazolidinediones like rosiglitazone, being approximately 100-fold less effective in inducing adipogenesis .
  • Anti-osteoblastic effects: Unlike many other PPAR-gamma agonists that lead to bone loss, netoglitazone does not adversely affect bone density or microarchitecture in vivo, making it a unique candidate for further studies .

Netoglitazone can be synthesized through several methods. A notable approach involves:

  • Reduction of 6-hydroxynaphthalen-2-carboxylic acid using trimethyl borate and borane (BH3) as reducing agents. This method highlights the chemical modifications necessary to achieve the desired pharmacological properties .

The synthesis process emphasizes the importance of controlling reaction conditions to yield high-purity compounds suitable for biological testing.

Netoglitazone's primary applications lie in the management of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Additionally, its unique profile allows for potential applications in:

  • Bone health management: Given its minimal impact on bone density, netoglitazone may be explored as a safer alternative for patients at risk of osteoporosis.
  • Obesity treatment: Its pro-adipocytic effects could be beneficial in managing obesity-related metabolic disorders.

Netoglitazone interacts with various pharmacological agents, influencing their efficacy and safety profiles. Notably:

  • The combination with acetylsalicylic acid can increase the risk or severity of hypoglycemia when used concurrently .
  • Interaction with cytochrome P450 enzymes suggests that netoglitazone may affect the metabolism of other drugs, necessitating careful monitoring during co-administration .

These interactions underline the importance of understanding drug-drug interactions in clinical settings.

Several compounds share structural or functional similarities with netoglitazone. Here are some notable examples:

Compound NameClassPrimary ActionUnique Features
RosiglitazoneThiazolidinedionePPAR-gamma agonistStrong pro-adipocytic activity
PioglitazoneThiazolidinedionePPAR-gamma agonistBroader metabolic effects; cardiovascular benefits
TroglitazoneThiazolidinedionePPAR-gamma agonistWithdrawn due to hepatotoxicity
AdipotidePeptideReduces fat massTargets adipose tissue directly

Netoglitazone's uniqueness lies in its selective modulation of PPAR-gamma activity, providing anti-diabetic benefits while minimizing adverse effects on bone health compared to traditional thiazolidinediones like rosiglitazone .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

381.08349271 g/mol

Monoisotopic Mass

381.08349271 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QOV2JZ647A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Netoglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Netoglitazone exerts both peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist activity. Netoglitazone decreases bone formation and increases marrow adipocyte formation in vivo.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

161600-01-7

Wikipedia

Netoglitazone

Dates

Modify: 2023-08-15
1: van de Vyver M, Andrag E, Cockburn IL, Ferris WF. Thiazolidinedione-induced lipid droplet formation during osteogenic differentiation. J Endocrinol. 2014 Nov;223(2):119-32. doi: 10.1530/JOE-14-0425. Epub 2014 Sep 10. PubMed PMID: 25210048.
2: Imchen T, Manasse J, Min KW, Baek SJ. Characterization of PPAR dual ligand MCC-555 in AOM-induced colorectal tumorigenesis. Exp Toxicol Pathol. 2013 Sep;65(6):919-24. doi: 10.1016/j.etp.2013.01.005. Epub 2013 Jan 29. PubMed PMID: 23369238; PubMed Central PMCID: PMC3644347.
3: Min KW, Zhang X, Imchen T, Baek SJ. A peroxisome proliferator-activated receptor ligand MCC-555 imparts anti-proliferative response in pancreatic cancer cells by PPARgamma-independent up-regulation of KLF4. Toxicol Appl Pharmacol. 2012 Sep 1;263(2):225-32. doi: 10.1016/j.taap.2012.06.014. Epub 2012 Jun 30. PubMed PMID: 22750490; PubMed Central PMCID: PMC3443873.
4: Gijsbers L, Man HY, Kloet SK, de Haan LH, Keijer J, Rietjens IM, van der Burg B, Aarts JM. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Anal Biochem. 2011 Jul 1;414(1):77-83. doi: 10.1016/j.ab.2011.02.032. Epub 2011 Feb 24. PubMed PMID: 21354099.
5: Cekanova M, Lee SH, McEntee MF, Baek SJ. MCC-555-induced NAG-1 expression is mediated in part by KLF4. Eur J Pharmacol. 2010 Jul 10;637(1-3):30-7. doi: 10.1016/j.ejphar.2010.03.055. Epub 2010 Apr 10. PubMed PMID: 20385121; PubMed Central PMCID: PMC2878920.
6: Sun N, Lu G, Lin M, Fan G, Wu Y. High-throughput quantification of a novel thiazolidinedione MCC-555 in rat plasma by ultra-fast liquid chromatography and its application in pharmacokinetic studies. Talanta. 2009 Apr 30;78(2):506-12. doi: 10.1016/j.talanta.2008.11.044. Epub 2008 Dec 6. PubMed PMID: 19203616.
7: Yamaguchi K, Cekanova M, McEntee MF, Yoon JH, Fischer SM, Renes IB, Van Seuningen I, Baek SJ. Peroxisome proliferator-activated receptor ligand MCC-555 suppresses intestinal polyps in ApcMin/+ mice via extracellular signal-regulated kinase and peroxisome proliferator-activated receptor-dependent pathways. Mol Cancer Ther. 2008 Sep;7(9):2779-87. doi: 10.1158/1535-7163.MCT-08-0173. PubMed PMID: 18790758; PubMed Central PMCID: PMC2597004.
8: Kershaw EE, Schupp M, Guan HP, Gardner NP, Lazar MA, Flier JS. PPARgamma regulates adipose triglyceride lipase in adipocytes in vitro and in vivo. Am J Physiol Endocrinol Metab. 2007 Dec;293(6):E1736-45. Epub 2007 Sep 11. PubMed PMID: 17848638; PubMed Central PMCID: PMC2819189.
9: Giaginis C, Theocharis S, Tsantili-Kakoulidou A. Investigation of the lipophilic behaviour of some thiazolidinediones. Relationships with PPAR-gamma activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Oct 1;857(2):181-7. Epub 2007 Jul 13. PubMed PMID: 17660053.
10: Chang F, Jaber LA, Berlie HD, O'Connell MB. Evolution of peroxisome proliferator-activated receptor agonists. Ann Pharmacother. 2007 Jun;41(6):973-83. Epub 2007 May 22. Review. PubMed PMID: 17519293.
11: Richard CL, Blay J. Thiazolidinedione drugs down-regulate CXCR4 expression on human colorectal cancer cells in a peroxisome proliferator activated receptor gamma-dependent manner. Int J Oncol. 2007 May;30(5):1215-22. PubMed PMID: 17390024.
12: Yamaguchi K, Lee SH, Eling TE, Baek SJ. A novel peroxisome proliferator-activated receptor gamma ligand, MCC-555, induces apoptosis via posttranscriptional regulation of NAG-1 in colorectal cancer cells. Mol Cancer Ther. 2006 May;5(5):1352-61. PubMed PMID: 16731769.
13: Sun N, Lin M, Fan G, Hong Z, Lu G. Quantitative determination of MCC-555, a novel insulin sensitizer in beagle dog plasma by high-performance liquid chromatography with fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 May 1;835(1-2):35-9. Epub 2006 Mar 24. PubMed PMID: 16563883.
14: Takaki K, Mitsuyama K, Tsuruta O, Toyonaga A, Sata M. Attenuation of experimental colonic injury by thiazolidinedione agents. Inflamm Res. 2006 Jan;55(1):10-5. PubMed PMID: 16328104.
15: Lazarenko OP, Rzonca SO, Suva LJ, Lecka-Czernik B. Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat. Bone. 2006 Jan;38(1):74-84. Epub 2005 Aug 30. PubMed PMID: 16137931; PubMed Central PMCID: PMC1850100.
16: Kurebayashi S, Xu X, Ishii S, Shiraishi M, Kouhara H, Kasayama S. A novel thiazolidinedione MCC-555 down-regulates tumor necrosis factor-alpha-induced expression of vascular cell adhesion molecule-1 in vascular endothelial cells. Atherosclerosis. 2005 Sep;182(1):71-7. Epub 2005 Mar 4. PubMed PMID: 16115476.
17: Ulrich S, Wächtershäuser A, Loitsch S, von Knethen A, Brüne B, Stein J. Activation of PPARgamma is not involved in butyrate-induced epithelial cell differentiation. Exp Cell Res. 2005 Oct 15;310(1):196-204. PubMed PMID: 16112107.
18: Kumagai T, Ikezoe T, Gui D, O'Kelly J, Tong XJ, Cohen FJ, Said JW, Koeffler HP. RWJ-241947 (MCC-555), a unique peroxisome proliferator-activated receptor-gamma ligand with antitumor activity against human prostate cancer in vitro and in beige/nude/ X-linked immunodeficient mice and enhancement of apoptosis in myeloma cells induced by arsenic trioxide. Clin Cancer Res. 2004 Feb 15;10(4):1508-20. PubMed PMID: 14977855.
19: Pickavance LC, Widdowson PS, Foster JR, Williams G, Wilding JP. Chronic treatment with the thiazolidinedione, MCC-555, is associated with reductions in nitric oxide synthase activity and beta-cell apoptosis in the pancreas of the Zucker Diabetic Fatty rat. Int J Exp Pathol. 2003 Apr;84(2):83-9. PubMed PMID: 12801282; PubMed Central PMCID: PMC2517543.
20: Yamanouchi T. [KRP-297, MCC-555]. Nihon Rinsho. 2001 Nov;59(11):2200-6. Review. Japanese. PubMed PMID: 11712408.

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